Product packaging for Adamantan-1-yl(pyrrolidin-1-yl)methanone(Cat. No.:CAS No. 22508-51-6)

Adamantan-1-yl(pyrrolidin-1-yl)methanone

Cat. No.: B3253600
CAS No.: 22508-51-6
M. Wt: 233.35 g/mol
InChI Key: RVXVNLMWQYKNHL-UHFFFAOYSA-N
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Description

Adamantan-1-yl(pyrrolidin-1-yl)methanone (CAS 22508-51-6) is a chemical compound with the molecular formula C 15 H 23 NO and a molecular weight of 233.35 g/mol . This molecule features a unique structure combining an adamantane group with a pyrrolidine ring via a methanone linker, which is of significant interest in medicinal chemistry and neuroscience research . Researchers utilize this compound as a key synthetic intermediate or reference standard in the design and study of novel bioactive molecules. Its distinct rigid hydrocarbon cage can influence the pharmacokinetics and binding affinity of lead compounds, making it valuable for structure-activity relationship (SAR) studies . Safety Information: This product is labeled with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices while handling this material. Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO B3253600 Adamantan-1-yl(pyrrolidin-1-yl)methanone CAS No. 22508-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantyl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-14(16-3-1-2-4-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXVNLMWQYKNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265185
Record name (Adamantan-1-yl)(pyrrolidin-1-yl)methanone
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Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22508-51-6
Record name (Adamantan-1-yl)(pyrrolidin-1-yl)methanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantyl(pyrrolidin-1-yl)methanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Adamantan-1-yl)(pyrrolidin-1-yl)methanone
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Record name 1-ADAMANTYL(PYRROLIDIN-1-YL)METHANONE
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to Adamantan-1-yl(pyrrolidin-1-yl)methanone

Advanced synthetic strategies focus on improving the efficiency, yield, and purity of the final product. These routes primarily build upon the classic reaction between an acyl chloride and an amine, while also exploring alternative coupling methods.

The most direct and widely utilized method for synthesizing this compound is the nucleophilic acyl substitution reaction between adamantane-1-carbonyl chloride and pyrrolidine (B122466). libretexts.org This reaction is a classic example of an acyl chloride-amine condensation.

The mechanism proceeds via a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. libretexts.org This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated. A second equivalent of the pyrrolidine amine or another base then deprotonates the nitrogen atom to yield the final, neutral amide product and a pyrrolidinium (B1226570) chloride salt. libretexts.org

This method is often performed under Schotten-Baumann conditions, which involve using an excess of amine or an aqueous base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. nih.gov

The efficiency of the acyl chloride-amine condensation is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and the base used to scavenge the HCl byproduct.

Research into the synthesis of structurally similar adamantane (B196018) amides provides insight into optimal conditions. For instance, studies on the amidation of adamantane moieties have explored various solvents and bases. strath.ac.uk Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent, and bases like N,N-diisopropylethylamine (DIPEA) are effective in neutralizing HCl without competing as nucleophiles. strath.ac.uk Room temperature is often sufficient for the reaction to proceed, avoiding the need for heating which could promote side reactions. strath.ac.uk

The table below illustrates a hypothetical optimization study for the synthesis of this compound, based on findings from similar amide formations. researchgate.net

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethanePyrrolidine (2 eq.)252~90
2TetrahydrofuranPyrrolidine (2 eq.)254~85
3DichloromethaneDIPEA (1.5 eq.)252>95
4AcetonitrileK₂CO₃506~75
5Toluene (B28343)Pyridine253~88

Note: This table is illustrative and based on general principles of amide synthesis optimization. strath.ac.ukresearchgate.net

To improve reaction rates and yields, particularly with sterically demanding substrates like adamantane derivatives, various catalytic systems can be employed. While the uncatalyzed reaction is often efficient, catalysts can offer milder conditions and reduce reaction times.

One notable example in the synthesis of a related adamantane amide involved the use of a Brønsted-acidic imidazolium (B1220033) ionic liquid, [BMIM(SO₃H)][OTf], as a catalyst. strath.ac.uk Such catalysts can activate the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Other catalytic systems for direct amidation, though not specifically documented for this exact compound, include boronic acids, which are known to catalyze the condensation of carboxylic acids and amines by facilitating water removal. ucl.ac.ukresearchgate.net

Catalyst TypeExample CatalystPotential Advantage
Ionic Liquid[BMIM(SO₃H)][OTf]Milder reaction conditions, potential for recyclability. strath.ac.uk
Boronic AcidPhenylboronic acidCatalyzes direct amidation from carboxylic acid, avoiding the acyl chloride step. ucl.ac.uk
Metal CatalystZirconium or Copper catalystsCan facilitate oxidative amidation from alcohols or aldehydes. ucl.ac.ukresearchgate.net

Note: This table presents potential catalytic systems based on broader amide synthesis literature. strath.ac.ukucl.ac.ukresearchgate.net

Beyond the acyl chloride route, other methods for forming the amide bond between an adamantane carboxyl derivative and pyrrolidine exist. These strategies can be advantageous if the starting materials are more readily available or if milder conditions are required.

A prevalent alternative involves the direct coupling of adamantane-1-carboxylic acid with pyrrolidine using a stoichiometric coupling reagent. ucl.ac.uk These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane at room temperature. The use of these reagents generates byproducts that are generally easy to remove, but their cost and atom economy are significant drawbacks compared to the direct acyl chloride method. ucl.ac.ukresearchgate.net Another approach mentioned for a similar adamantane amide involves the coupling of a Grignard reagent (adamantylmagnesium bromide) with an isocyanate, though this would require the synthesis of pyrrolidine-1-carbonyl isocyanate, adding complexity. strath.ac.uk

Solid-phase organic synthesis (SPOS) is a powerful technique for the parallel synthesis of compound libraries and is applicable to amide bond formation. In the context of this compound, one of the reactants would be immobilized on a solid support (e.g., a resin).

For instance, adamantane-1-carboxylic acid could be anchored to a resin. The resin-bound acid would then be treated with a solution of pyrrolidine, often in the presence of a coupling agent like EDC or HATU, to form the amide bond. After the reaction, excess reagents and byproducts are simply washed away. The final product is then cleaved from the solid support in a final step. While not specifically documented for this individual molecule, the synthesis of adamantane-containing peptide derivatives has utilized similar principles, demonstrating the feasibility of this approach for adamantane amides. nih.govnih.gov This method is particularly advantageous for creating derivatives of the core structure rather than for the bulk synthesis of a single compound.

Alternative Synthetic Strategies for Amide Bond Formation

Precursor Synthesis and Functionalization

The successful synthesis of the target compound relies on the preparation and purification of its key precursors: an activated adamantane moiety and the pyrrolidine ring.

Adamantane-1-carbonyl chloride is a highly versatile intermediate for the synthesis of 1-adamantyl amides and ketones. cas.czdakenchem.com Its preparation is most commonly achieved through the reaction of adamantane-1-carboxylic acid with a chlorinating agent.

A standard laboratory procedure involves treating adamantane-1-carboxylic acid with thionyl chloride (SOCl₂), often in a solvent like toluene. cas.cz The reaction mixture is typically heated to facilitate the conversion of the carboxylic acid into the more reactive acyl chloride. cas.cz An exemplary method involves the dropwise addition of thionyl chloride to a suspension of adamantane-1-carboxylic acid in toluene at 70 °C, followed by stirring for several hours. cas.cz Excess SOCl₂ and solvent can then be removed to isolate the adamantane-1-carbonyl chloride product, which appears as pale yellow needles upon crystallization. cas.cz The high reactivity of the carbonyl chloride group makes it an excellent electrophile for subsequent reaction with nucleophiles like pyrrolidine. dakenchem.com

Alternative methods for activating the carboxylic acid group exist, such as converting it to a mixed anhydride (B1165640) using reagents like ethyl chloroformate in the presence of a base such as triethylamine. researchgate.net This activated species can then react with an amine to form the desired amide bond. researchgate.net

Reactant/Product Chemical Formula Role
Adamantane-1-carboxylic acidC₁₁H₁₆O₂Starting Material
Thionyl chlorideSOCl₂Chlorinating Agent
Adamantane-1-carbonyl chlorideC₁₁H₁₅ClOActivated Intermediate
TolueneC₇H₈Solvent
Ethyl chloroformateC₃H₅ClO₂Activating Agent
TriethylamineC₆H₁₅NBase

The pyrrolidine moiety can be modified to introduce various functional groups, leading to a diverse range of derivatives of the parent compound. The synthesis of these functionalized pyrrolidines is a key step preceding the final amide coupling reaction. Palladium-catalyzed carboamination reactions of N-protected γ-aminoalkenes with aryl bromides provide a pathway to functionalized pyrrolidines under mild conditions, tolerating a variety of functional groups like ketones and esters. nih.gov

Another strategy involves the iridium-catalyzed reductive generation of azomethine ylides from amide and lactam precursors. acs.org These ylides can undergo [3 + 2] dipolar cycloaddition reactions to yield highly substituted and structurally complex pyrrolidines in a one-pot process. acs.org Furthermore, direct C-H functionalization offers a modern approach to modify the pyrrolidine ring. For instance, α-aryl-substituted pyrrolidines can be synthesized in a single step from pyrrolidine itself using a quinone monoacetal as an oxidizing agent. rsc.org These methods provide access to a wide array of substituted pyrrolidine precursors that can then be reacted with adamantane-1-carbonyl chloride to produce diverse this compound derivatives.

Compound Class Synthetic Approach Key Features
Functionalized PyrrolidinesPd-catalyzed carboaminationMild conditions, tolerates various functional groups. nih.gov
Substituted PyrrolidinesIridium-catalyzed cycloadditionAccess to structurally complex pyrrolidines. acs.org
α-Aryl-substituted PyrrolidinesDirect C-H functionalizationOne-step synthesis from pyrrolidine. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of amides is a key focus area for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. sigmaaldrich.com These principles can be directly applied to the production of this compound.

A significant advancement in green amide synthesis is the development of solvent-free or low-solvent reaction conditions. Mechanochemistry, which uses mechanical energy from ball milling to drive reactions, is one such approach. nih.gov It can be used for the synthesis of primary amides from esters and has been applied to the production of active pharmaceutical ingredients. nih.gov Another solvent-free method involves the simple trituration (grinding) of a carboxylic acid and urea (B33335) with a catalyst like boric acid, followed by direct heating. semanticscholar.org This technique avoids the use of hazardous solvents and lengthy reaction times. semanticscholar.org

Furthermore, procedures using methoxysilanes as coupling agents have been developed to form amides from carboxylic acids and amines without any solvent, and without the need for an inert atmosphere. nih.govrsc.org These methods are efficient, produce high yields, and have been demonstrated on a multigram scale, highlighting their potential for larger-scale production. nih.govrsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved energy efficiency. rsc.org This technology is applicable to the synthesis of adamantane-containing compounds. nih.govresearchgate.net Specifically for amide bond formation, a highly efficient, solvent-free method involves the direct reaction of a carboxylic acid and an amine under microwave irradiation with a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.gov This protocol is rapid, with reactions often completing within two hours, and features a simple, environmentally friendly workup that can avoid the need for chromatographic purification. mdpi.comnih.gov The applicability of this method to a range of primary and secondary amines suggests its suitability for the synthesis of this compound. mdpi.comnih.gov

A central goal of green chemistry is the replacement of stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic alternatives. ucl.ac.uk Traditional amide synthesis often employs stoichiometric coupling agents or involves the conversion of carboxylic acids to acyl chlorides using hazardous reagents like thionyl chloride. semanticscholar.orgucl.ac.uk

Sustainable catalyst design focuses on using small, non-toxic, and efficient molecules. Boronic acids are attractive organocatalysts for direct amidation as they are air-stable, inexpensive, and exhibit low toxicity. sigmaaldrich.comresearchgate.net Enzymes, such as Candida antarctica lipase (B570770) B (CALB), represent a biocatalytic approach, enabling direct amide synthesis under mild conditions in greener solvents. nih.gov More recent innovations include the use of Covalent Organic Frameworks (COFs) as recyclable, heterogeneous photocatalysts for synthesizing amides from alcohols under visible light. dst.gov.in The use of simple, readily available, and environmentally friendly compounds like boric acid or ceric ammonium nitrate as catalysts further exemplifies the trend towards more sustainable chemical production. semanticscholar.orgmdpi.com These catalytic methods offer a greener pathway to amides like this compound by minimizing waste and avoiding harsh reaction conditions.

Molecular Structure and Conformational Analysis

Advanced Structural Characterization Techniques

The determination of the precise three-dimensional arrangement of atoms in adamantan-1-yl(pyrrolidin-1-yl)methanone would rely on a combination of solid-state and solution-state analytical methods.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide unambiguous information about the conformation of this compound in the solid state. To date, no public record of a crystal structure for this compound exists in crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is essential for a quantitative description of the molecular geometry. Of particular interest would be the geometry of the amide bond and the relative orientation of the adamantyl and pyrrolidine (B122466) moieties.

A hypothetical data table for key geometric parameters that would be obtained from such an analysis is presented below. The values are placeholders and would need to be determined experimentally.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Length C(carbonyl)O(carbonyl)e.g., 1.23
Bond Length C(carbonyl)N(pyrrolidine)e.g., 1.34
Bond Length C(carbonyl)C(adamantyl)e.g., 1.52
Bond Angle O(carbonyl)C(carbonyl)N(pyrrolidine)e.g., 121.0
Bond Angle O(carbonyl)C(carbonyl)C(adamantyl)e.g., 120.5
Bond Angle N(pyrrolidine)C(carbonyl)C(adamantyl)e.g., 118.5
Dihedral Angle C(adamantyl)C(carbonyl)N(pyrrolidine)C(pyrrolidine)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution. While basic 1H and 13C NMR data may be available from synthesis characterizations, advanced NMR experiments are necessary to fully understand the solution-state conformation of this compound.

2D NMR Techniques for Structural Elucidation (e.g., COSY, NOESY)

Two-dimensional NMR techniques are instrumental in assigning proton and carbon signals and elucidating through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings within the adamantyl and pyrrolidine rings, confirming the connectivity of the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximities between protons that are not directly bonded. For this compound, NOESY could reveal interactions between protons of the adamantyl cage and those of the pyrrolidine ring, providing insights into the preferred orientation around the amide bond.

A hypothetical table of expected key NOE correlations is provided below.

Proton 1Proton 2Expected Intensity
Adamantyl HPyrrolidine H (adjacent to N)e.g., Medium
Adamantyl HPyrrolidine H (distant from N)e.g., Weak/None
Carbonyl-adjacent Adamantyl HPyrrolidine H (syn to adamantyl)e.g., Strong
Dynamic NMR for Conformational Exchange Studies

The C-N bond of an amide has a significant double bond character, leading to restricted rotation and the possibility of observing distinct conformers at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study the kinetics of this rotational process. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barrier (activation energy) for rotation around the amide bond. No such studies have been published for this compound.

Stereochemical Considerations and Chirality

The stereochemistry of this compound is primarily dictated by the inherent symmetry of its constituent adamantane (B196018) and pyrrolidine rings. The parent adamantane molecule is achiral, possessing a high degree of symmetry (Td point group), which makes it behave like a perfect tetrahedron. wikipedia.orgstackexchange.com Chirality in adamantane derivatives can arise when substituents are placed in a manner that eliminates all planes of symmetry and centers of inversion. wikipedia.orgechemi.com

For this compound, the adamantane cage is substituted at a single bridgehead position (C1), and the pyrrolidine ring is unsubstituted. Due to the remaining symmetry, the molecule as a whole is achiral. However, the introduction of substituents on either the adamantane cage or the pyrrolidine ring can create stereogenic centers. For instance, substitution at one of the other three bridgehead positions of the adamantane core with a group different from the pyrrolidin-1-yl-methanone moiety would render the molecule chiral. stackexchange.comechemi.com Similarly, substitution on the pyrrolidine ring, for example at the C2 or C5 positions, would introduce a chiral center. mdpi.comnih.gov

Enantiomeric and Diastereomeric Forms (if applicable)

As the parent compound this compound is achiral, it does not exist in enantiomeric forms. However, if chirality were introduced through substitution, enantiomers would be possible. For example, a hypothetical derivative, (2-methylpyrrolidin-1-yl)(adamantan-1-yl)methanone, would possess a stereocenter at the C2 position of the pyrrolidine ring and would thus exist as a pair of enantiomers, (R)- and (S)-.

If multiple stereocenters were introduced, diastereomers would also be possible. Consider a hypothetical molecule where the adamantane cage is substituted at C2 and the pyrrolidine ring is also substituted. This would result in multiple stereoisomers, including both enantiomeric and diastereomeric pairs. The rigid structure of the adamantane cage means that once a stereocenter is defined, the relative configuration of other potential stereocenters on the cage is fixed, which can simplify the number of possible stereoisomers. stackexchange.com

Methods for Chiral Resolution or Asymmetric Synthesis

For hypothetical chiral derivatives of this compound, standard methods of stereoselective chemistry could be employed to isolate or synthesize specific stereoisomers.

Chiral Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers through chiral resolution. A common technique is the formation of diastereomeric salts. If the chiral derivative contained an acidic or basic functional group, it could be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomers. These diastereomers, having different physical properties, could then be separated by methods such as fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomers.

Asymmetric Synthesis: A more direct approach to obtaining a single enantiomer is through asymmetric synthesis.

Chiral Precursors: One could start the synthesis from an enantiomerically pure precursor. For instance, using enantiopure (R)- or (S)-proline as the starting material, which is then converted to a chiral pyrrolidine derivative before being coupled with adamantane-1-carbonyl chloride, would yield an enantiomerically enriched product.

Catalytic Asymmetric Synthesis: Modern catalysis offers powerful tools for creating chiral molecules. For example, the enantioselective synthesis of chiral amides can be achieved via methods like the rhodium and chiral squaramide co-catalyzed carbene N-H insertion into a primary amide. researchgate.net While this specific method applies to primary amides, analogous catalytic strategies could be developed for the N-acylation of a prochiral pyrrolidine derivative. The synthesis of chiral adamantane derivatives has also been achieved through stereoselective transformations starting from precursors like 1-adamantylcarbaldehyde and Ellman's sulfinamides. rsc.org

Conformational Dynamics of Adamantyl and Pyrrolidine Moieties

The conformational landscape of this compound is defined by the rigidity of the adamantyl group and the flexibility of the pyrrolidine ring, coupled with rotation around the amide bond of the methanone (B1245722) linker.

Ring Puckering and Inversion of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov These conformations are typically described as envelope (where one atom is out of the plane of the other four) or twist (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three). The dynamic equilibrium between these puckered forms is known as pseudorotation.

In N-substituted pyrrolidines, particularly N-acyl derivatives like those found in proline-containing peptides, the ring puckering is well-studied. The two predominant, low-energy conformations are often referred to as "UP" (Cγ-endo) and "DOWN" (Cγ-exo). nih.govresearchgate.netresearchgate.net The N-acyl substituent tends to favor an arrangement where other substituents on the ring occupy axial positions. researchgate.net In this compound, the bulky adamantylcarbonyl group at the nitrogen atom significantly influences the puckering equilibrium. The steric and electronic properties of this group will dictate the preferred conformation of the five-membered ring. Computational studies on N-substituted pyrrolidines have shown that a combination of theoretical calculations and experimental NMR data can reliably determine the preferred geometries and the relative populations of different conformers. researchgate.net The choice of substituents can effectively "lock" the ring into a specific pucker, a strategy often used in drug design. nih.govnih.gov

Table 1: Pyrrolidine Ring Puckering Descriptors This table outlines the common puckering forms for a five-membered ring. The exact puckering parameters for this compound would require specific experimental (X-ray, NMR) or computational analysis.

Puckering DescriptorDescription
Envelope (E) Four atoms are coplanar, and the fifth atom is out of the plane.
Twist (T) Two adjacent atoms are displaced on opposite sides of the plane of the other three.
Cγ-endo (DOWN) The Cγ atom (C4) is displaced on the same side as the acyl group.
Cγ-exo (UP) The Cγ atom (C4) is displaced on the opposite side of the acyl group.

Data sourced from general studies on pyrrolidine and proline conformation. nih.govresearchgate.net

Rotational Barriers of the Methanone Linker

The methanone linker in this compound is an amide group. The rotation around the central carbon-nitrogen (C-N) bond of an amide is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This restricted rotation gives rise to a significant energy barrier, typically in the range of 15-23 kcal/mol. fcien.edu.uy

This rotational barrier can be influenced by several factors, including steric hindrance and solvent polarity. fcien.edu.uy In this compound, the tertiary amide is connected to a bulky, sterically demanding adamantyl group. Studies on sterically crowded amides have shown that significant steric strain can sometimes lead to a slight pyramidalization of the amide bond and can affect the rotational energy barrier. nih.gov For instance, research on a highly crowded amide with adamantane moieties reported a rotational free energy barrier (ΔG‡) of 11.5–13.3 kcal/mol, which is lower than typical values, suggesting that severe steric hindrance can destabilize the planar ground state more than the transition state, thereby lowering the barrier. nih.gov Conversely, ortho-substitution in aromatic amides has been shown to increase the rotational barrier by enhancing amide resonance. nih.gov The bulky adamantyl group in the target molecule would be expected to have a pronounced effect on the rotational dynamics around the C(O)-N bond.

Table 2: Representative Rotational Energy Barriers (ΔG‡) for Amide Bonds This table provides a range of experimentally determined and calculated rotational barriers for various amides, illustrating the typical energy scales involved.

CompoundSolventRotational Barrier (ΔG‡) (kcal/mol)Reference
N,N-Dimethylformamide (DMF)Gas Phase19.4 fcien.edu.uy
N,N-Dimethylacetamide (DMA)Gas Phase15.3 fcien.edu.uy
N,N-Dimethylformamide (DMF)Water22.0 fcien.edu.uy
N,N-Dimethylacetamide (DMA)Water19.1 fcien.edu.uy
(E)-3-(dimethylamino)-N,N-dimethylacrylamideAcetone-d612.4 nih.gov
Crowded Adamantane Amide-11.5 - 13.3 nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for studying molecules of the size and complexity of Adamantan-1-yl(pyrrolidin-1-yl)methanone.

Geometry Optimization and Energetic Landscapes

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The energetic landscape refers to a map of the potential energy of the molecule as a function of its geometry. By exploring this landscape, researchers can identify different stable conformations (local minima) and the transition states that connect them. For this compound, a key area of interest would be the rotational barrier around the amide bond connecting the adamantane (B196018) and pyrrolidine (B122466) moieties.

Without specific published data, a representative table of optimized geometric parameters cannot be provided.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals

The electronic structure of a molecule governs its reactivity. DFT calculations can determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive.

Table 1: Hypothetical Electronic Properties from DFT

PropertyValue
Energy of HOMOData not available
Energy of LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only, as specific values for this compound are not available in the reviewed literature.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also map the distribution of electron density across the molecule. This is often visualized using an electrostatic potential (ESP) map. The ESP map shows regions of positive and negative electrostatic potential on the molecule's surface.

Red regions indicate areas of high electron density (negative potential), typically around electronegative atoms like oxygen and nitrogen, which are likely sites for electrophilic attack.

Blue regions indicate areas of low electron density (positive potential), usually around hydrogen atoms, which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen of the methanone (B1245722) group.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its movements, conformational changes, and interactions with its environment.

Conformational Sampling and Trajectory Analysis

MD simulations start with an optimized structure and then simulate the motion of the atoms over a period of time by solving Newton's equations of motion. This generates a trajectory that provides a wealth of information about the molecule's flexibility and the different conformations it can adopt.

For this compound, MD simulations would reveal the flexibility of the pyrrolidine ring and the rotational dynamics of the bulky adamantane group. Trajectory analysis can identify the most populated conformational states and the timescales of transitions between them.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly include solvent molecules (such as water) to provide a more realistic model of the molecule's behavior in solution. These simulations can reveal how solvent interactions, such as hydrogen bonding, affect the conformational preferences and dynamics of this compound. For instance, polar solvents might stabilize certain conformations by interacting with the polar amide group.

Molecular Docking and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as this compound, might interact with a biological target.

Prediction of Binding Modes with Biomolecular Targets (e.g., receptors, enzymes)

While specific molecular docking studies for this compound are not extensively available in public literature, predictions can be made based on studies of analogous compounds containing adamantane and pyrrolidine moieties. For instance, adamantane derivatives have been docked into the active sites of various enzymes and receptors, including cholinesterases and the sigma-2 receptor. nih.govnih.gov In these studies, the bulky, hydrophobic adamantane cage often orients itself within a hydrophobic pocket of the target protein. nih.govnih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

The specific amino acid residues that would interact with this compound are target-dependent. However, based on general principles and studies of related molecules, the following interactions can be predicted:

Hydrophobic Interactions: The adamantane moiety would likely interact with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan within the binding pocket. nih.govnih.gov

Hydrogen Bonding: The carbonyl oxygen of the methanone linker is a potential hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues like Tyrosine, Serine, Threonine, or the backbone amide protons of the protein.

The characteristics of a favorable binding site for this compound would include a well-defined hydrophobic pocket to accommodate the adamantane group and nearby polar residues to interact with the carbonyl group.

Role of Adamantane and Pyrrolidine Moieties in Molecular Recognition

The two key structural components of this compound, the adamantane and pyrrolidine moieties, play distinct and crucial roles in molecular recognition.

The adamantane moiety is a rigid, lipophilic, three-dimensional structure. strath.ac.uk Its bulkiness and defined shape can provide a strong anchor point within a complementary hydrophobic pocket of a receptor, a concept often referred to as a "lipophilic bullet". nih.gov This rigid scaffold can also help to orient the rest of the molecule in a specific conformation, reducing the entropic penalty upon binding and potentially increasing binding affinity. nih.gov

The pyrrolidine moiety , a five-membered saturated heterocycle, is a common scaffold in medicinal chemistry. Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its presence influences the polarity and solubility of the molecule. The stereochemistry of substituted pyrrolidines can also be critical for selective binding to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Derivation of Molecular Descriptors

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Descriptor CategoryExamplesRelevance to this compound
Constitutional (1D) Molecular weight, number of atoms, number of rings.Basic properties that correlate with size and bulk.
Topological (2D) Connectivity indices (e.g., Kier & Hall), Wiener index.Describe the atom connectivity and branching of the molecule.
Geometrical (3D) Molecular surface area, molecular volume, shape indices.Quantify the three-dimensional shape and size, which are critical for receptor fit.
Physicochemical LogP (lipophilicity), polar surface area (PSA), molar refractivity.Predict absorption, distribution, metabolism, and excretion (ADME) properties. The adamantane group significantly contributes to lipophilicity.
Electronic Dipole moment, partial charges on atoms, HOMO/LUMO energies.Describe the electronic distribution and reactivity of the molecule, which are important for electrostatic interactions and reaction mechanisms.

This table provides examples of molecular descriptor categories and their relevance to the analysis of this compound in QSAR studies.

Correlation of Structural Features with Predicted Activities

Once the molecular descriptors are calculated for a set of analogous compounds with known biological activities, statistical methods are employed to build a QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be used to find a mathematical equation that correlates the descriptors with the activity.

For a hypothetical QSAR model involving this compound and its analogs, one might expect to find that:

Lipophilicity (LogP) , largely influenced by the adamantane group, could show a positive correlation with activity up to a certain point, after which increased lipophilicity might negatively impact solubility and bioavailability.

Shape and Steric Descriptors related to the adamantane cage would likely be significant, indicating the importance of a specific size and shape for fitting into the target's binding site.

Electronic Descriptors related to the carbonyl group (e.g., partial charge on the oxygen atom) could be important, highlighting the role of hydrogen bonding in the ligand-target interaction.

The resulting QSAR model would provide a quantitative understanding of the structure-activity relationship, enabling the prediction of activity for newly designed analogs and guiding the synthesis of more potent compounds.

Chemical Reactivity and Transformation Mechanisms

Reaction Mechanisms Involving the Methanone (B1245722) Group

The methanone group in Adamantan-1-yl(pyrrolidin-1-yl)methanone is an amide functionality. Amides are the most stable among carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and increases the electron density on the carbonyl oxygen. This resonance stabilization makes the carbonyl carbon less electrophilic compared to ketones, aldehydes, or acid chlorides. uomustansiriyah.edu.iqyoutube.com Consequently, reactions at the amide carbonyl typically require more forcing conditions.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. byjus.commasterorganicchemistry.com For amides like this compound, this reaction involves the attack of a nucleophile on the carbonyl carbon, proceeding through a tetrahedral intermediate. byjus.com However, due to the aforementioned stability of the amide bond, the pyrrolidinyl group is a poor leaving group. Therefore, these reactions are generally difficult and often require acid or base catalysis to proceed.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the amide can undergo hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. youtube.com The subsequent elimination of pyrrolidine (B122466) (which is protonated under acidic conditions to become a good leaving group) leads to the formation of adamantane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, hydroxide (B78521) ions can directly attack the carbonyl carbon. youtube.com This process is challenging because the resulting amide anion is a very poor leaving group. uomustansiriyah.edu.iq The reaction yields a carboxylate salt (adamantanoate) and pyrrolidine. The final deprotonation of the initially formed carboxylic acid by the released amine makes the reaction essentially irreversible under these conditions. youtube.com

The synthesis of adamantane (B196018) amides often proceeds via the more reactive adamantane-1-carbonyl chloride, which readily reacts with the corresponding amine (in this case, pyrrolidine) in the presence of a base like triethylamine. nih.gov This highlights the practicality of using a more activated acyl compound for the formation of the stable amide bond.

Reduction: The carbonyl group of the amide in this compound can be reduced. Unlike ketones which are reduced to secondary alcohols, amides are typically reduced to amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by the expulsion of the oxygen atom as an aluminate complex, ultimately yielding 1-(adamantan-1-ylmethyl)pyrrolidine. uomustansiriyah.edu.iq This conversion of the carbonyl group to a methylene (B1212753) group (CH₂) is a characteristic reaction of amides. uomustansiriyah.edu.iq

Oxidation: The methanone group itself is generally resistant to oxidation under standard conditions due to the high oxidation state of the carbonyl carbon. Any oxidative transformation would likely target other parts of the molecule first, such as the pyrrolidine ring or the adamantane cage, depending on the oxidant used.

Reactivity of the Adamantane Cage

The adamantane cage is a highly stable, strain-free tricyclic alkane. mdpi.com Its reactivity is dominated by reactions that proceed via intermediates at its tertiary (bridgehead) carbon atoms, which are more reactive than the secondary (methylene) positions.

The direct functionalization of C-H bonds in adamantane is a significant area of research. Due to the higher stability of the tertiary carbocation and radical intermediates, reactions often occur selectively at the three unoccupied bridgehead positions (C3, C5, C7) of the Adamantan-1-yl moiety.

For instance, direct C-H alkylation can be achieved using photoredox and hydrogen atom transfer (HAT) catalysis, showing excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes. byjus.comresearchgate.netlibretexts.org Similarly, copper-catalyzed carbonylative C-H activation has been used to functionalize adamantane at the tertiary position. nih.gov Bromination of adamantane also preferentially occurs at the bridgehead position via an ionic mechanism. youtube.com While the electron-withdrawing nature of the adjacent pyrrolidinylmethanone group might slightly deactivate the adamantane cage towards electrophilic attack, radical-based functionalizations remain a viable pathway for introducing new substituents.

Reaction TypeReagents/CatalystsPosition of Functionalization
C-H AlkylationPhotoredox/HAT CatalysisTertiary (Bridgehead)
Carbonylative C-H ActivationCu(I)/DTBPTertiary (Bridgehead)
BrominationBr₂, Lewis AcidTertiary (Bridgehead)

Radical reactions are a key method for functionalizing the adamantane core. The adamantyl radical is readily formed at the bridgehead position. However, due to the rigid and thermodynamically stable structure of the diamondoid cage, adamantane and its derivatives are not prone to cage rearrangements, which would require significant energy to overcome the inherent structural stability. mdpi.com Rearrangements are more commonly observed in the synthesis of the adamantane skeleton from other polycyclic precursors rather than in the reactions of the pre-formed cage itself. mdpi.com

Chemical Transformations of the Pyrrolidine Ring

The pyrrolidine ring in this compound is an N-acylpyrrolidine. The nitrogen atom's lone pair is involved in resonance with the adjacent carbonyl group, which reduces its nucleophilicity and basicity compared to a simple secondary amine. However, the α-protons (on the carbons adjacent to the nitrogen) are activated.

Oxidation of N-acylpyrrolidines can occur at the carbon alpha to the nitrogen atom. For example, reactions with iron(II)-hydrogen peroxide or certain iron complexes with molecular oxygen can lead to the formation of the corresponding pyrrolidin-2-one derivative (a lactam). This involves the oxidation of the α-methylene group to a carbonyl group.

Furthermore, various synthetic methods exist for the functionalization and modification of the pyrrolidine ring itself, although these are general reactions for this heterocycle. These can include ring-opening reactions, further substitutions on the ring, or dehydrogenation to form the corresponding pyrrole, though such reactions would likely require specific and potentially harsh conditions not commonly applied to a molecule with a stable adamantane moiety. The development of methods for the synthesis of functionalized pyrrolidines, for example, through the ring contraction of pyridines, highlights the ongoing interest in modifying this important heterocyclic scaffold. masterorganicchemistry.comlookchem.comnih.gov

N-Alkylation and Acylation Reactions

No studies detailing the N-alkylation or N-acylation reactions of this compound have been reported. This class of reactions would involve the modification of the pyrrolidine nitrogen, but specific conditions, reagents, or outcomes for this compound are not available in the current body of scientific literature.

Ring-Opening or Ring-Expansion Studies

There is no evidence of research conducted on the ring-opening or ring-expansion of the pyrrolidine moiety in this compound. Such transformations are not described for this compound.

Heterogeneous and Homogeneous Catalysis in Reactions of the Compound

Metal-Catalyzed Coupling Reactions

A review of scientific databases reveals no instances of this compound being utilized as a substrate or catalyst in metal-catalyzed coupling reactions.

Organocatalytic Applications

There are no documented applications of this compound within the field of organocatalysis.

Advanced Research Applications and Methodological Contributions

Development of Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Adamantan-1-yl(pyrrolidin-1-yl)methanone are crucial for its study and application. Researchers have employed and developed various analytical methodologies to ensure the purity and characterization of this and related compounds.

Chromatographic methods are fundamental to the separation and purity assessment of this compound. Thin-layer chromatography (TLC) and column chromatography are routinely used for purification, particularly after synthesis. usm.edu For instance, in a study detailing its synthesis, the compound was purified by flash column chromatography on silica (B1680970) gel. usm.edu

While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively detailed in the available literature, the analysis of related amide compounds is well-established. Gas chromatography-mass spectrometry (GC-MS) has proven effective for the analysis of various amide compounds, achieving good separation and low detection limits. google.com For other fatty acid amides, derivatization to their trimethylsilyl (B98337) derivatives has been a successful strategy for GC-MS analysis, allowing for detection at the picomole level. nih.gov Given the thermal stability of the adamantane (B196018) moiety, GC-based methods could be readily adapted for this compound.

The table below summarizes chromatographic conditions that have been used for the analysis of related amide and adamantane compounds, which could serve as a starting point for developing a specific method for this compound.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application Reference
Column ChromatographySilica Gel 60N (40-50 μm)Not specified in detailTLCPurification of (3r,5r,7r)-adamantan-1-yl(pyrrolidin-1-yl)methanone usm.edu
GC-MSRxi-624sil MS (60m x 0.32mm, 1.8µm)HeliumMass SpectrometryAnalysis of various amide compounds google.com
GC-MSNot specified in detailNot specified in detailMass SpectrometryAnalysis of fatty acid amides as trimethylsilyl derivatives nih.gov
GCVarious polarity stationary phasesNot specified in detailNot specified in detailStudy of chromatographic behavior of halogenated adamantanes researchgate.net

While standard spectroscopic techniques like ¹H and ¹³C NMR are essential for the structural elucidation and purity confirmation of this compound usm.edu, advanced spectroscopic methods offer deeper insights into its dynamic behavior and reaction mechanisms.

Time-resolved spectroscopy, a powerful tool for studying short-lived excited states and reaction intermediates, has been employed to understand the mechanisms of various chemical and biological processes. nih.govchemistryworld.com Although specific time-resolved spectroscopic studies on this compound are not yet prevalent in the literature, the principles of this technique are applicable. Such studies could elucidate the electronic structure and dynamics of the molecule upon excitation, providing valuable information for its potential applications in areas like photochemistry or as a molecular probe. The investigation of phase transitions in adamantane derivatives using vibrational spectroscopy (IR and Raman) at different temperatures and pressures has revealed details about their disordered phases and glass transitions, which are crucial for understanding their solid-state properties. researchgate.net

Role in Material Science and Polymer Chemistry

The incorporation of the rigid and bulky adamantane cage into materials can lead to significant enhancements in their physical and thermal properties.

Adamantane-containing polymers are known for their excellent thermal stability, increased glass transition temperature (Tg), and improved solubility. usm.eduacs.org The adamantane moiety can be incorporated into polymers either in the main chain or as a pendent group. usm.eduacs.org While direct incorporation of this compound into polymers is not widely documented, the principles of using adamantane derivatives in polymer synthesis are well-established. For example, adamantane-based polyimides and poly(ether ether ketones) have shown large increases in Tg and thermal stability. usm.eduacs.org The synthesis of adamantane-containing polystyrene derivatives via anionic polymerization has also been demonstrated to yield polymers with high Tg. researchgate.net The presence of the pyrrolidinyl methanone (B1245722) group could offer a site for further functionalization or influence the polymer's solubility and interaction with other molecules.

The following table highlights the impact of incorporating adamantane into various polymer types:

Polymer Type Role of Adamantane Resulting Property Enhancement Reference
PolyaramidsStar polymer coreImproved stiffness and thermal stability usm.eduacs.org
PolybenzoxazolesStar polymer coreImproved stiffness and thermal stability usm.eduacs.org
AcrylatesPendent groupIncreased glass transition temperature (Tg) and thermal properties usm.eduacs.org
PolyimidesCardo groupHigh glass transition temperatures (248-308 °C) and thermal stability (decomposition > 500 °C) acs.org
PolystyrenePendent groupHigh glass transition temperature (236 °C) researchgate.net

The adamantane cage is a highly effective scaffold in supramolecular chemistry due to its ability to participate in host-guest interactions. nih.gov It forms stable inclusion complexes with cyclodextrins, a property that has been widely exploited in the development of drug delivery systems and self-healing materials. nih.govnih.govresearchgate.netmdpi.comnih.gov Adamantane amides, in particular, have been studied for their ability to form predictable hydrogen-bonded assemblies. acs.orgresearchgate.net The amide functionality can form well-defined synthons, such as the cyclic H-bonded bis-amide synthon, which directs the self-assembly of the molecules into larger networks. acs.orgresearchgate.net

This compound, with its adamantane group and amide linkage, is a prime candidate for applications in supramolecular chemistry. The adamantyl group can act as a guest in host-guest systems, while the pyrrolidine (B122466) and carbonyl groups could influence the solubility and binding properties. The self-assembly of such molecules can lead to the formation of ordered structures with potential applications in nanotechnology and materials science. wikipedia.orgtandfonline.com

Contribution to Fundamental Biological Research (Excluding Clinical/Drug Development)

Adamantane derivatives have a long history in medicinal chemistry, primarily due to the lipophilic nature of the adamantane cage, which can enhance the bioavailability of compounds. mdpi.comnih.govpublish.csiro.au Beyond direct therapeutic applications, this compound and related compounds contribute to fundamental biological research as molecular probes and tools to study biological processes.

The ability of adamantane derivatives to interact with biological targets is a subject of ongoing research. For instance, computational studies have screened libraries of adamantane derivatives, including this compound, to evaluate their potential as inhibitors of viral ion channels, such as the E-protein of SARS-CoV-2. researchgate.net Such studies provide insights into the structural requirements for binding and can guide the design of new research tools. The adamantane moiety is also found in compounds that modulate the activity of neurotransmitter transporters, making derivatives like this compound of interest for fundamental neuroscience research, for example, in studying monoamine uptake mechanisms. nih.gov Furthermore, adamantane derivatives have been synthesized and evaluated for their ability to influence neuroinflammation and neural plasticity in fundamental research models. nih.gov

The interaction of adamantane derivatives with biomolecules is not limited to proteins. Their ability to form host-guest complexes has been utilized to study interactions with biological macromolecules and to develop systems for controlled release in biological environments. nih.govnih.govnih.gov

In Vitro Studies on Receptor Binding and Enzyme Inhibition Mechanisms

The adamantane moiety is a key feature in various compounds designed to interact with specific biological targets. Its bulky and hydrophobic nature can enhance binding affinity and selectivity. While specific binding data for this compound is not extensively documented, the activities of related compounds provide a strong basis for predicting its potential interactions.

Ligand-Target Interaction Specificity

The specificity of a ligand for its target is a critical factor in the development of therapeutic agents and research tools. The adamantane group can play a pivotal role in achieving this specificity. For instance, other adamantane-containing molecules have demonstrated selective inhibitory activity. Derivatives of 1-deoxynojirimycin (B1663644) functionalized with an adamantane-1-yl-methoxy group have been synthesized and evaluated as selective inhibitors of enzymes involved in glucosylceramide metabolism. nih.gov Although these specific derivatives did not ultimately show enhanced selectivity for glucosylceramide synthase, the principle of using the adamantane group to modulate ligand-target interactions remains a valid strategy. nih.gov

Similarly, analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which contain a pyrrolidine ring, have been shown to be potent and selective inhibitors of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters with low affinity for the serotonin (B10506) transporter (SERT). nih.gov This suggests that the pyrrolidin-1-yl-methanone portion of the target compound could also contribute to selective interactions with monoamine transporters.

The combination of the adamantane cage and the pyrrolidinylmethanone structure in this compound suggests potential for specific interactions with various receptors and enzymes. The adamantane group could anchor the molecule in a hydrophobic pocket of a binding site, while the pyrrolidinylmethanone moiety could engage in more specific polar or hydrogen-bonding interactions.

Elucidation of Molecular Mechanisms of Action at the Cellular/Protein Level

Understanding the molecular mechanism of action of a compound at the cellular and protein level is fundamental to its development and application. For adamantane derivatives, this often involves detailed studies of how the adamantane structure influences binding kinetics and conformational changes in the target protein. For example, research on adamantane derivatives targeting viral ion channels has elucidated how the adamantane cage can physically block the channel pore.

In the context of enzyme inhibition, the adamantane group can act as a "space-filling" moiety that occludes the active site. For instance, some adamantane-containing compounds have been investigated as inhibitors of HIV-1 reverse transcriptase. researchgate.net While the specific compound in that study was an 8-{[(adamant-1-yl)alkyl]amino}theophylline derivative, it highlights the potential for adamantane-based compounds to inhibit key enzymes in disease pathways. researchgate.net The inhibitory mechanism likely involves the adamantane group binding to a hydrophobic region of the enzyme, thereby preventing substrate access or inducing a non-functional conformational state.

Use as Chemical Probes for Biological Pathway Investigation

Chemical probes are essential tools for dissecting complex biological pathways. The unique properties of the adamantane group make this compound a candidate for development into such a probe.

Fluorescent Labeling and Imaging Applications

To be used as an imaging agent, a molecule typically needs to be conjugated with a fluorescent reporter group. The adamantane scaffold of this compound provides a chemically stable and synthetically versatile platform for such modifications. While there is no specific literature on the fluorescent labeling of this compound, the general principles of probe design suggest that a fluorophore could be attached to the adamantane cage or the pyrrolidine ring without abolishing its binding activity. Such a fluorescently labeled probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization and dynamics of its biological target within cells or tissues.

Affinity Probes for Protein Target Identification

Affinity-based protein profiling is a powerful method for identifying the cellular targets of a small molecule. This compound could be chemically modified to create an affinity probe. This would typically involve incorporating a reactive group (for covalent capture of the target protein) and a reporter tag (such as biotin (B1667282) for subsequent purification and identification). The adamantane moiety itself can contribute to the high-affinity binding required for a successful probe. The robust nature of the adamantane structure would likely be compatible with the chemical modifications needed to transform it into an affinity probe.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The conventional synthesis of adamantane (B196018) amides typically involves the reaction of an adamantane-derived acyl chloride with the corresponding amine. While effective, researchers are exploring more efficient, versatile, and scalable synthetic routes.

Future synthetic strategies are focused on overcoming the limitations of classical methods, such as the restricted availability of substituted adamantane precursors. One promising approach is the "ground-up" construction of the adamantane core from simpler monocyclic or even acyclic starting materials. nih.gov This strategy allows for the introduction of functional groups at specific positions early in the synthesis, providing access to a wider range of derivatives that are difficult to obtain through direct functionalization of the adamantane hydrocarbon. nih.gov

Alternative methods for forming the crucial amide bond are also under investigation. Techniques such as amidation under Schotten-Baumann conditions have been shown to be effective for creating sterically hindered amides, including those linking two adamantane fragments. strath.ac.uknih.gov The development of novel catalytic systems and coupling reagents is a key area of research, aiming to improve yields, reduce reaction times, and enhance functional group tolerance. For instance, new methods for synthesizing heterocycle-containing adamantane derivatives have been described that offer advantages like the use of inexpensive raw materials and more convenient manipulation. researchgate.net

Table 1: Comparison of Synthetic Strategies for Adamantane Amides

Synthetic Strategy Starting Materials Key Features Research Focus
Classical Amidation Adamantane-1-carbonyl chloride, Pyrrolidine (B122466) Straightforward, well-established. Optimization of reaction conditions.
"Ground-Up" Synthesis Monocyclic or acyclic precursors Allows for early and precise functionalization of the adamantane core. nih.gov Design of efficient multi-step synthetic sequences. nih.gov
Schotten-Baumann Conditions Adamantoyl chloride, amine, aqueous base Effective for sterically hindered amides. nih.gov Broadening substrate scope and improving yields. strath.ac.uk

| Novel Condensation Reactions | Adamantanamine, aldehydes/ketones | Direct formation of imines followed by reduction or other transformations. mdpi.com | Exploring diverse carbonyl compounds for new derivatives. mdpi.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research into adamantane-based compounds. By simulating molecular structures and interactions, scientists can predict the properties of novel derivatives before undertaking laborious and expensive laboratory synthesis.

A key focus of computational modeling for compounds like Adamantan-1-yl(pyrrolidin-1-yl)methanone is understanding the impact of its bulky adamantane group on molecular conformation. strath.ac.uk Studies on related, sterically crowded amides have revealed that the significant steric strain can lead to a non-planar amide bond, which deviates from the typical flat arrangement. nih.gov Dynamic NMR experiments and crystal structure analysis provide empirical data that can be used to validate and refine these computational models. nih.govstrath.ac.uk Predicting the kinetics and thermodynamics of amide bond rotation is crucial, as this conformational flexibility can influence how the molecule interacts with biological targets or organizes in materials. nih.gov

Furthermore, predictive models are being developed to forecast synthetic accessibility. Systems that employ retrosynthesis models combined with prioritization algorithms can suggest novel and efficient synthetic pathways. researchgate.net These algorithms may use metrics like the Tanimoto coefficient to assess structural similarity and apply group contribution methods to evaluate the feasibility of potential routes, thereby guiding synthetic efforts toward the most promising strategies. researchgate.net

Design of Next-Generation Adamantane-Pyrrolidine Hybrid Structures

The future design of adamantane-pyrrolidine hybrids is centered on creating novel structures with finely tuned properties by systematically modifying the adamantane cage, the pyrrolidine ring, and the amide linker. The goal is to develop next-generation compounds for applications in medicine and materials science.

One avenue of exploration is the synthesis of derivatives with multiple substituents on the adamantane core, such as 1,2-disubstituted adamantanes. nih.gov This approach moves beyond the simple bridgehead functionalization common in first-generation compounds and allows for more precise control over the molecule's three-dimensional shape and electronic properties.

Integration with Combinatorial Chemistry and High-Throughput Screening in Chemical Biology Research

The principles of combinatorial chemistry and high-throughput screening (HTS) offer a powerful paradigm for exploring the vast chemical space around the this compound scaffold. rjpbr.comeurekaselect.com This approach involves the rapid synthesis of large, systematically organized collections, or "libraries," of related compounds, which are then tested en masse for desired properties using automated assays. cornell.edu

A combinatorial library of this compound analogs could be generated by using a variety of substituted adamantane-1-carbonyl chlorides and a diverse set of pyrrolidine derivatives. By systematically varying the substituents on both halves of the molecule, researchers can efficiently produce thousands of unique compounds.

These libraries can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological or chemical activity. For example, research on other adamantane-containing molecules has successfully used screening of compound libraries to identify potent receptor antagonists. nih.gov An adamantanoylated dipeptide derivative with high affinity for neuropeptide FF receptors was identified through the screening of a library of approximately 100 related compounds. nih.gov This demonstrates the power of HTS to uncover valuable lead compounds from a diverse chemical collection. The integration of these technologies is crucial for accelerating the discovery of new adamantane-pyrrolidine derivatives for applications in drug discovery and chemical biology. mskcc.org

Q & A

Basic Research Questions

Q. How is the crystal structure of Adamantan-1-yl(pyrrolidin-1-yl)methanone determined using X-ray diffraction?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, using a diffractometer (e.g., Agilent SuperNova Dual) with a Cu or Mo radiation source. Data collection involves ω-scans, and absorption correction is applied via multi-scan techniques (e.g., CrysAlis PRO). Structural refinement uses SHELXL for least-squares minimization against F2F^2, with hydrogen atoms placed geometrically and refined isotropically .
  • Key Parameters : Unit cell dimensions (a,b,c,βa, b, c, \beta), space group (e.g., P21/cP2_1/c), and refinement metrics (RR-factor, wRwR-factor, SS-value). Example: R=0.033R = 0.033, wR=0.087wR = 0.087, S=1.02S = 1.02 for related adamantane derivatives .

Q. What are the common synthetic routes for this compound?

  • Acylation of Adamantane : React adamantane derivatives (e.g., 1-adamantanol) with pyrrolidine-containing acylating agents (e.g., acyl chlorides) under anhydrous conditions. Catalysts like Lewis acids (e.g., AlCl3_3) may enhance reactivity .
  • Multi-Step Synthesis : Combine adamantane building blocks with pyrrolidine via coupling reactions (e.g., Friedel-Crafts or nucleophilic substitution). Optimize temperature (e.g., 0–80°C) and solvent polarity (e.g., dichloromethane or THF) for regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., adamantane C-H at δ\delta 1.6–2.1 ppm, pyrrolidine N-CH2_2 at δ\delta 2.5–3.5 ppm) .
  • Mass Spectrometry : GC-MS or LC-HRMS confirms molecular weight (e.g., m/zm/z 273.2 for C15H23NO\text{C}_{15}\text{H}_{23}\text{NO}) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic pathways to improve yield and purity?

  • Reaction Condition Screening : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, THF at 60°C with 5 mol% AlCl3_3 increases yield by 20% compared to DCM .
  • Purification Strategies : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate >95% pure product. Monitor via HPLC with UV detection at 254 nm .

Q. What methodologies resolve contradictions in crystallographic data during refinement?

  • Handling Twinning : Apply the TWIN/BASF algorithm in SHELXL for twinned data. For example, refine a twin matrix with a twin fraction of 0.25 for pseudo-merohedral twinning .
  • Disorder Modeling : Use PART instructions in SHELXL to model disordered adamantane/pyrrolidine moieties, refining occupancy factors and anisotropic displacement parameters .

Q. How are molecular interactions between this compound and biological targets studied?

  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) using crystal structure coordinates (PDB ID) to predict binding affinities with viral neuraminidase or cancer-related kinases. Validate with MD simulations (NAMD/GROMACS) .
  • In Vitro Assays : Test antiviral activity via plaque reduction assays (e.g., influenza A/H1N1, IC50_{50} determination) or cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa cells) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantan-1-yl(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Adamantan-1-yl(pyrrolidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.